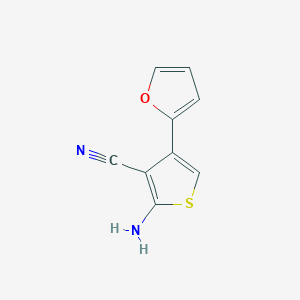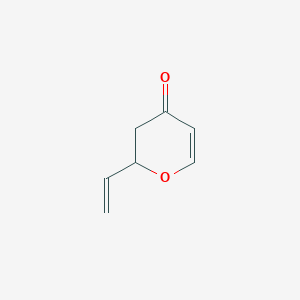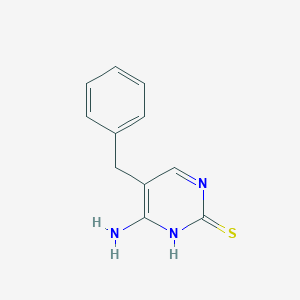
20R 13(17)-Diacholestene
Overview
Description
20R 13(17)-Diacholestene is a steroidal compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of cholesterol and is characterized by its specific stereochemistry and double bond configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20R 13(17)-Diacholestene typically involves multiple steps starting from cholesterol. The process includes selective oxidation, reduction, and rearrangement reactions to achieve the desired stereochemistry and double bond placement. Key steps may involve the use of reagents such as chromium trioxide for oxidation and lithium aluminum hydride for reduction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxo derivatives. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms. Reagents like lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, particularly at the allylic positions. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of light or heat.
Major Products:
Oxidation: Formation of 20-oxo derivatives.
Reduction: Formation of fully hydrogenated steroids.
Substitution: Formation of halogenated steroids.
Scientific Research Applications
20R 13(17)-Diacholestene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroidal molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the synthesis of steroidal hormones and other biologically active compounds.
Mechanism of Action
The mechanism of action of 20R 13(17)-Diacholestene involves its interaction with specific molecular targets such as steroid receptors. It can modulate the activity of these receptors, influencing various biological pathways. The compound’s effects are mediated through its binding to these receptors, altering gene expression and cellular responses.
Comparison with Similar Compounds
Cholesterol: The parent compound from which 20R 13(17)-Diacholestene is derived.
Pregnenolone: Another steroidal compound with a similar structure but different functional groups.
Dehydroepiandrosterone (DHEA): A steroid hormone with similar biological functions.
Uniqueness: this compound is unique due to its specific stereochemistry and double bond configuration, which confer distinct biological activities and synthetic utility compared to other similar compounds.
Properties
IUPAC Name |
(5S,8R,9R,10S,14R)-5,14-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)21-14-18-27(5)24(21)13-12-22-23-11-6-7-16-26(23,4)17-15-25(22)27/h19-20,22-23,25H,6-18H2,1-5H3/t20-,22-,23+,25-,26+,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFWXCCRMONIJ-NKEYDFRPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1=C2CCC3C4CCCCC4(CCC3C2(CC1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1=C2CC[C@@H]3[C@@H]4CCCC[C@]4(CC[C@H]3[C@]2(CC1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)
amine](/img/structure/B3286107.png)
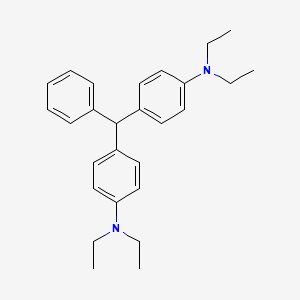
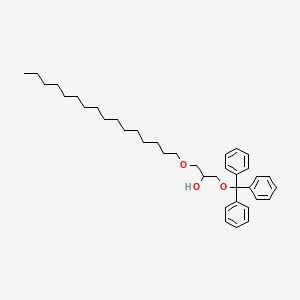
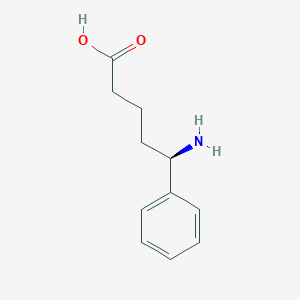
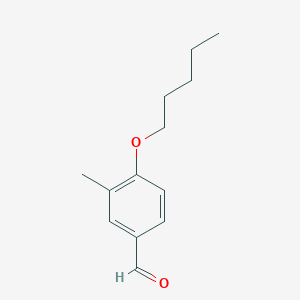
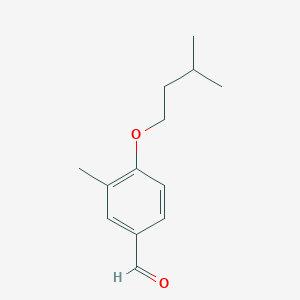
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B3286152.png)

![2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B3286161.png)
